molecular formula C21H23FN6O B2766466 4-(4-fluorophenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]-1H-1,2,3-triazole-5-carboxamide CAS No. 1795440-95-7

4-(4-fluorophenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]-1H-1,2,3-triazole-5-carboxamide

Cat. No.: B2766466
CAS No.: 1795440-95-7
M. Wt: 394.454
InChI Key: ZBUSTPXGOSKHPU-UHFFFAOYSA-N
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Description

The compound C21H23FN6O has a molecular weight of 394.445323 g/mol . The IUPAC name of this compound is 1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]-N-(4-fluorophenyl)piperidine-3-carboxamide .


Synthesis Analysis

The synthesis of such compounds can be achieved through various methods. For instance, AiZynthFinder, an open-source software, can be used for retrosynthetic planning . It uses a Monte Carlo tree search that recursively breaks down a molecule to purchasable precursors . Another approach involves computational chemical synthesis analysis and pathway design .


Molecular Structure Analysis

The molecule contains a total of 55 bonds, including 32 non-H bonds, 18 multiple bonds, 4 rotatable bonds, 1 double bond, 17 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 1 tertiary amide (aromatic), and 1 tertiary amine (aliphatic) .


Chemical Reactions Analysis

The chemical reactions involving this compound can be analyzed using various tools. For instance, the Searching Chemical Action and Network (SCAN) platform allows users to perform interactive chemical reaction path network visualization and data science techniques .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. For C21H23FN6O, some of these properties include its molecular weight and the types and number of bonds it contains .

Scientific Research Applications

Covalent Frameworks in Various Applications

C21H23FN6O can be considered analogous to C2N, a unique carbon nitride (CnNm) family member. C2N has gained attention for its high polarity, thermal and chemical stability, making it suitable for catalysis, environmental science, energy storage, and biotechnology applications. Its structure-property relationships facilitate gas sorption and separation, electrode materials for supercapacitors and batteries, and catalytic and biological processes (Tian et al., 2020).

Heterogeneous Catalysts in C1 Chemistry

The compound's framework can be compared to metal-organic frameworks (MOFs), which are effective heterogeneous catalysts or supports in C1 chemistry involving CO, CO2, and CH4. These catalysts are vital for producing fuels and chemicals sustainably and for transforming C1 molecules into valuable compounds (Wen-Gang Cui et al., 2019).

Role in C1 Molecules Chemistry and Catalysis

C21H23FN6O's structure may play a role in C1 molecule chemistry, crucial for energy supply and chemicals. Its potential in catalysis and reaction mechanisms is similar to the advancements seen in methane, methanol, carbon monoxide, and carbon dioxide chemistry (C. Mesters, 2016).

Carbon Allotropes and Molecular Devices

The compound can be linked to carbon allotropes like cyclo[18]carbon (C18), which has unique chemical structures and potential applications in molecular devices. Its synthesis and bonding structure offer insights into new forms of carbon for various scientific and technological applications (M. Rahman & T. Edvinsson, 2020).

C1 Catalysis and Efficient Catalysts

Similar to C1 catalysis, C21H23FN6O may have applications in converting simple carbon-containing compounds into high-value chemicals and fuels. This field has seen significant progress in understanding reaction mechanisms, identifying active-site structures, and developing efficient catalysts (J. Bao et al., 2019).

Future Directions

The future directions in the study of C21H23FN6O could involve further exploration of its synthesis, structure, and properties. Additionally, its potential applications in various fields could be investigated .

Mechanism of Action

Target of Action

The compound C21H23FN6O, also known as Fentanyl, is a potent opioid agonist . Its primary targets are the opioid receptors in the central nervous system and the gastrointestinal tract . These receptors play a crucial role in pain perception and relief, as well as in the regulation of certain physiological processes such as respiratory rate, gastrointestinal motility, and mood .

Mode of Action

Fentanyl interacts with its targets, the opioid receptors, by binding to them and activating them . This activation inhibits the release of nociceptive neurotransmitters, such as substance P, GABA, dopamine, acetylcholine, and noradrenaline . As a result, the perception of pain is reduced, providing analgesia .

Biochemical Pathways

The activation of opioid receptors by Fentanyl triggers a cascade of biochemical events. It leads to the inhibition of adenylate cyclase, decreasing the production of cAMP . This results in the hyperpolarization of the cell membrane and inhibition of neurotransmitter release . The downstream effects include analgesia, sedation, euphoria, respiratory depression, and constipation .

Pharmacokinetics

The ADME properties of Fentanyl are significant for its bioavailability. After administration, it is rapidly absorbed and distributed in the body . It is metabolized primarily in the liver by the cytochrome P450 3A4 enzyme, and its metabolites are excreted in urine . The onset of action is rapid, and its duration of action is several hours .

Result of Action

The molecular and cellular effects of Fentanyl’s action include the inhibition of neurotransmitter release, reduction in the perception of pain, and alteration in mood . At the cellular level, it causes hyperpolarization of the cell membrane, leading to a decrease in neuronal excitability .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Fentanyl. Factors such as pH can affect its ionization state, influencing its absorption and distribution . Additionally, genetic factors such as polymorphisms in the cytochrome P450 3A4 enzyme can affect its metabolism, leading to variations in its efficacy and potential toxicity .

Properties

IUPAC Name

5-(4-fluorophenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]-2H-triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN6O/c22-17-8-6-16(7-9-17)19-20(25-26-24-19)21(29)23-10-11-27-12-14-28(15-13-27)18-4-2-1-3-5-18/h1-9H,10-15H2,(H,23,29)(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBUSTPXGOSKHPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C2=NNN=C2C3=CC=C(C=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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